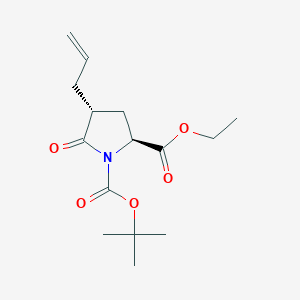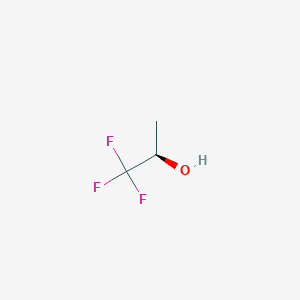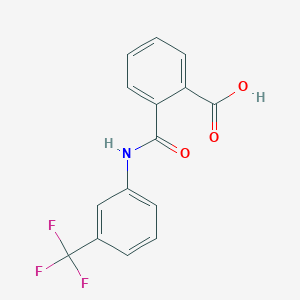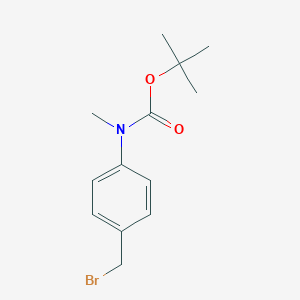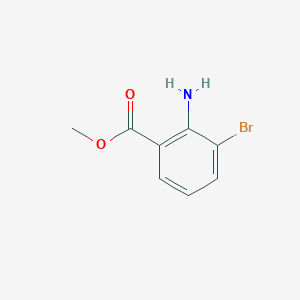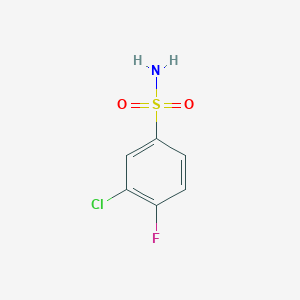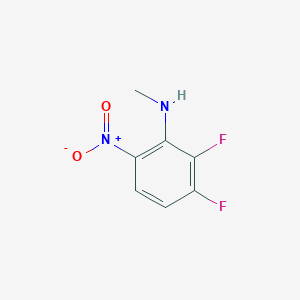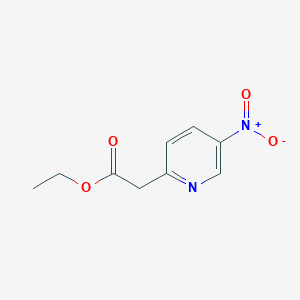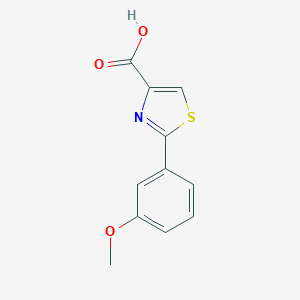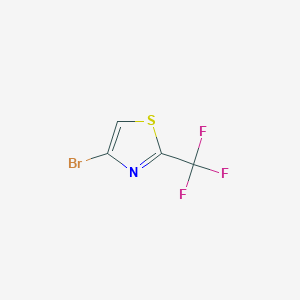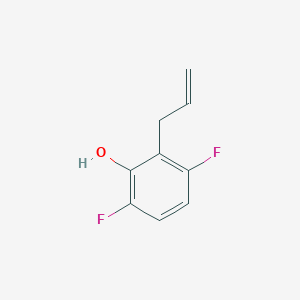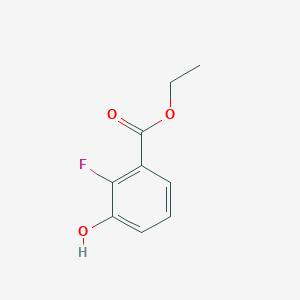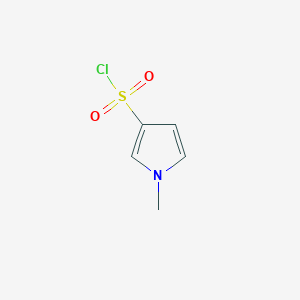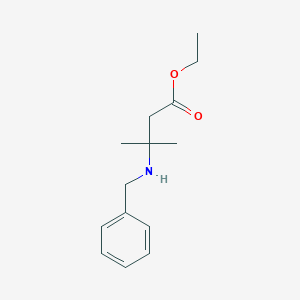
Ethyl 3-(benzylamino)-3-methylbutanoate
Overview
Description
Ethyl 3-(benzylamino)-3-methylbutanoate is a chemical compound with the molecular formula C13H19NO2 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of Ethyl 3-(benzylamino)-3-methylbutanoate is characterized by a linear formula of C13H19NO2 . The compound has a molecular weight of 221.29 g/mol . The InChIKey of the compound is JENQQNDKUFOZAO-NSHDSACASA-N .Chemical Reactions Analysis
The specific chemical reactions involving Ethyl 3-(benzylamino)-3-methylbutanoate are not explicitly mentioned in the search results .Physical And Chemical Properties Analysis
Ethyl 3-(benzylamino)-3-methylbutanoate has a molecular weight of 221.29 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 7 . The exact mass and monoisotopic mass of the compound are 221.141578849 g/mol . The topological polar surface area of the compound is 38.3 Ų .Scientific Research Applications
-
Chemical Synthesis
-
Aza-Michael Additions
- Summary of Application : This compound has been used in Aza-Michael additions of Benzylamine to Acrylates . This type of reaction is a subset of organic chemistry.
- Methods of Application : The reaction was carried out in the absence of a solvent, using DBU as a catalyst via a solvent-free protocol . This approach is part of a broader effort to develop more sustainable chemistry practices.
- Results or Outcomes : The reaction resulted in N-benzylated β-amino esters . Depending on the α,β-unsaturated esters used, the reaction times were reduced, with good to excellent yields for the aza-Michael addition .
Future Directions
properties
IUPAC Name |
ethyl 3-(benzylamino)-3-methylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-4-17-13(16)10-14(2,3)15-11-12-8-6-5-7-9-12/h5-9,15H,4,10-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYVCXYHRYDQWIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C)(C)NCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10302340 | |
| Record name | ethyl 3-(benzylamino)-3-methylbutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10302340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(benzylamino)-3-methylbutanoate | |
CAS RN |
17945-54-9 | |
| Record name | 17945-54-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150323 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ethyl 3-(benzylamino)-3-methylbutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10302340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

